Cas no 2228384-35-6 (5-3-chloro-4-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one)

5-3-Chloro-4-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one is a heterocyclic compound featuring an oxazolidinone core substituted with a chloro-trifluoromethylphenyl group. This structure imparts unique chemical properties, making it valuable in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent influences electronic and steric interactions. The oxazolidinone moiety is known for its role in bioactive molecules, particularly as a scaffold for antimicrobial and enzyme-inhibiting agents. This compound serves as a versatile intermediate in synthetic chemistry, enabling the development of novel derivatives with potential applications in drug discovery and crop protection. Its well-defined reactivity profile allows for precise functionalization under controlled conditions.
5-3-chloro-4-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one structure
2228384-35-6 structure
商品名:5-3-chloro-4-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one
CAS番号:2228384-35-6
MF:C10H7ClF3NO2
メガワット:265.616292238235
CID:5996060
PubChem ID:165631765

5-3-chloro-4-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one 化学的及び物理的性質

名前と識別子

    • 5-3-chloro-4-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one
    • 2228384-35-6
    • 5-[3-chloro-4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
    • EN300-1939974
    • インチ: 1S/C10H7ClF3NO2/c11-7-3-5(8-4-15-9(16)17-8)1-2-6(7)10(12,13)14/h1-3,8H,4H2,(H,15,16)
    • InChIKey: VDTNGPDGHICRMJ-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C(F)(F)F)C=CC(=C1)C1CNC(=O)O1

計算された属性

  • せいみつぶんしりょう: 265.0117406g/mol
  • どういたいしつりょう: 265.0117406g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 310
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

5-3-chloro-4-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1939974-0.1g
5-[3-chloro-4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
2228384-35-6
0.1g
$1019.0 2023-09-17
Enamine
EN300-1939974-0.25g
5-[3-chloro-4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
2228384-35-6
0.25g
$1065.0 2023-09-17
Enamine
EN300-1939974-10.0g
5-[3-chloro-4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
2228384-35-6
10g
$4974.0 2023-06-03
Enamine
EN300-1939974-0.05g
5-[3-chloro-4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
2228384-35-6
0.05g
$972.0 2023-09-17
Enamine
EN300-1939974-5.0g
5-[3-chloro-4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
2228384-35-6
5g
$3355.0 2023-06-03
Enamine
EN300-1939974-10g
5-[3-chloro-4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
2228384-35-6
10g
$4974.0 2023-09-17
Enamine
EN300-1939974-0.5g
5-[3-chloro-4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
2228384-35-6
0.5g
$1111.0 2023-09-17
Enamine
EN300-1939974-5g
5-[3-chloro-4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
2228384-35-6
5g
$3355.0 2023-09-17
Enamine
EN300-1939974-1g
5-[3-chloro-4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
2228384-35-6
1g
$1157.0 2023-09-17
Enamine
EN300-1939974-1.0g
5-[3-chloro-4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
2228384-35-6
1g
$1157.0 2023-06-03

5-3-chloro-4-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one 関連文献

5-3-chloro-4-(trifluoromethyl)phenyl-1,3-oxazolidin-2-oneに関する追加情報

Introduction to 5-3-chloro-4-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one (CAS No. 2228384-35-6)

5-3-chloro-4-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2228384-35-6, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of both chloro and trifluoromethyl substituents in its phenyl ring enhances its reactivity and binding affinity, making it a valuable intermediate in the synthesis of biologically active molecules.

The< strong>1,3-oxazolidin-2-one moiety in the molecular structure contributes to the compound's versatility, enabling it to participate in various chemical reactions such as nucleophilic addition and condensation reactions. These properties make it a promising candidate for further exploration in the development of novel therapeutic agents. Recent studies have highlighted the importance of such heterocyclic compounds in medicinal chemistry, particularly in the design of inhibitors and agonists targeting specific biological pathways.

In the context of contemporary pharmaceutical research, 5-3-chloro-4-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one has been investigated for its potential role in addressing various therapeutic challenges. The< strong>trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity, is particularly noteworthy. This feature has been exploited in the development of drugs that require prolonged half-life and improved pharmacokinetic profiles. Additionally, the< strong>chloro substituent can serve as a handle for further functionalization, allowing chemists to tailor the compound's properties for specific applications.

Recent advancements in computational chemistry have facilitated the virtual screening of large libraries of compounds, including 5-3-chloro-4-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one. These computational methods have enabled researchers to predict the biological activity and interactions of molecules with high accuracy before conducting expensive wet-lab experiments. This approach has significantly accelerated the drug discovery process, leading to more efficient identification of lead compounds.

The< strong>1,3-oxazolidin-2-one scaffold is particularly interesting due to its ability to form stable complexes with biological targets. This property has been leveraged in the development of protease inhibitors, which are crucial in treating diseases such as HIV and cancer. The< strong>chloro and< strong>trifluoromethyl groups further enhance the compound's potential by improving its solubility and bioavailability. These factors collectively make 5-3-chloro-4-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one a compelling candidate for further investigation.

In conclusion, 5-3-chloro-4-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one, with its CAS number 2228384-35-6, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications in drug development underscore its importance in modern medicinal chemistry. As research continues to uncover new therapeutic targets and methodologies, compounds like this are poised to play a pivotal role in addressing global health challenges.

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